molecular formula C17H19FN2O5S B2563418 N-(3-(2-(4-fluorophenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide CAS No. 1351611-63-6

N-(3-(2-(4-fluorophenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide

Cat. No. B2563418
CAS RN: 1351611-63-6
M. Wt: 382.41
InChI Key: HLAAAIIWTFFLLZ-UHFFFAOYSA-N
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Description

N-(3-(2-(4-fluorophenoxy)ethylsulfonamido)-4-methoxyphenyl)acetamide, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist. It is a potent and selective blocker of the angiotensin II type 1 receptor (AT1R) used in the treatment of hypertension. Fimasartan is a novel drug that has gained significant attention in recent years due to its unique mechanism of action and potential therapeutic benefits.

Scientific Research Applications

Paracetamol Metabolism and Genetic Differences

  • Paracetamol (acetaminophen) metabolism : This study reviews the various metabolic pathways of paracetamol, including oxidation and conjugation processes, and the genetic differences that might influence these pathways, potentially affecting both the drug's efficacy and toxicity (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Degradation

  • Degradation of acetaminophen by advanced oxidation : Research on the environmental degradation of acetaminophen, a structurally related compound, highlights the formation of by-products and their biotoxicity, illustrating the ecological considerations relevant to similar compounds (Mohammad Qutob et al., 2022).

Analgesic Mechanisms

  • Analgesic effects of acetaminophen : A review focusing on the complex analgesic mechanisms of acetaminophen, including its action on cyclooxygenase enzymes and cannabinoid receptors, provides insight into how similar compounds may exhibit pain-relieving properties (N. Ohashi & T. Kohno, 2020).

Therapeutic Uses of Related Compounds

  • N-acetylcysteine in treating acetaminophen overdose : N-acetylcysteine's role in mitigating acetaminophen toxicity by replenishing hepatic glutathione is a prime example of how understanding the metabolism and interaction of related compounds can inform therapeutic approaches (G. Rushworth & I. Megson, 2014).

Environmental Monitoring and Pollution

  • Monitoring of water pollutants : This study encompasses the broader scope of environmental monitoring, including pollutants like acetaminophen, emphasizing the need for understanding the environmental fate and impact of chemical compounds (J. Sousa et al., 2018).

properties

IUPAC Name

N-[3-[2-(4-fluorophenoxy)ethylsulfonylamino]-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S/c1-12(21)19-14-5-8-17(24-2)16(11-14)20-26(22,23)10-9-25-15-6-3-13(18)4-7-15/h3-8,11,20H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAAAIIWTFFLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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